molecular formula C8H14N4O B2569357 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1891215-71-6

4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2569357
CAS No.: 1891215-71-6
M. Wt: 182.227
InChI Key: LDDCWYUOZQPQNR-UHFFFAOYSA-N
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Description

4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    N-methylation: Methylation of the nitrogen atom can be carried out using methylating agents such as methyl iodide.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted pyrazoles.

Scientific Research Applications

Chemistry

    Catalysts: The compound can be used as a ligand in coordination chemistry to form metal complexes.

    Synthetic intermediates: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibitors: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Probes: It can be used as a molecular probe to study biological processes.

Medicine

    Drug development: The compound might have potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Agrochemicals: It could be used in the development of new pesticides or herbicides.

    Materials science: The compound might be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-5-carboxamide: Lacks the N-methyl and propan-2-yl groups.

    N-methyl-1H-pyrazole-5-carboxamide: Lacks the amino and propan-2-yl groups.

    1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and N-methyl groups.

Uniqueness

The presence of the amino, N-methyl, and propan-2-yl groups in 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide makes it unique compared to its analogs

Properties

IUPAC Name

4-amino-N-methyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-3)6(9)4-11-12/h4-5H,9H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDCWYUOZQPQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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